Dibenz[a,j]anthracene-7,14-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,13-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-11-9-13-5-1-3-7-15(13)19(17)22(24)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQPZPSURWPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenz A,j Anthracene 7,14 Dione and Its Functionalized Analogues
Classical Synthetic Routes to Dibenz[a,j]anthracene-7,14-dione Core Structures
The synthesis of the this compound core relies on several classical organic reactions, including cycloadditions and oxidative processes. These methods provide pathways to this complex pentacyclic system.
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a key strategy for constructing the dibenz[a,j]anthracene (B1218775) skeleton. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org
While phenanthrene (B1679779) itself is generally a poor diene in Diels-Alder reactions due to the aromaticity of its rings, specific derivatives can be employed. stackexchange.com The "benzogenic" Diels-Alder reaction, for instance, can utilize the bay region of a PAH like phenanthrene as the diene. researchgate.net In this context, a phenanthracene-1,4-dione precursor could theoretically serve as a synthon, where the dione (B5365651) functionality activates the molecule for subsequent cycloaddition and aromatization steps to build the this compound framework.
The synthesis of dibenz[a,j]anthracene derivatives has been achieved through Diels-Alder reactions using various substrates. A notable approach involves the reaction of proaromatic butadiene precursors with a dienophile like benzyne (B1209423), followed by an oxidative aromatization step. nih.gov For example, 1,3-dienes generated from bis-C-H olefination have been used as substrates for [4+2] cycloaddition with benzyne to construct the dibenz[a,j]anthracene skeleton. nih.gov
Furthermore, the regioselectivity of Diels-Alder reactions with anthracene (B1667546) derivatives can be influenced by substituents. rsc.orgnih.gov This principle allows for the synthesis of specific isomers. For instance, the introduction of bulky substituents on both the diene and dienophile can direct the reaction towards a 1,4-addition, providing a route to otherwise inaccessible adducts. rsc.org
Table 1: Examples of Diels-Alder Reactions in the Synthesis of Dibenz[a,j]anthracene Analogues
| Diene | Dienophile | Product Type | Reference |
| Proaromatic butadiene precursors | Benzyne | Dibenz[a,j]anthracene derivatives | nih.gov |
| Anthracene derivatives with bulky substituents | N-phenylmaleimides with bulky substituents | anti-1,4-adducts | rsc.org |
| 1,4-Dialkoxyanthracenes | Maleic anhydride (B1165640) | 9,10-Adducts | researchgate.net |
Oxidative Cyclization and Aromatization Approaches
Oxidative cyclization is another key strategy in the synthesis of complex PAHs. In the context of this compound synthesis, this can involve the intramolecular cyclization of strategically designed precursors, followed by an aromatization step to yield the final quinone structure.
For instance, a synthetic route to dibenz[a,j]anthracenes involves an oxidative aromatization step where a t-butyl group is eliminated during decarboxylative aromatization. nih.gov This process is driven by the formation of the stable aromatic system. nih.gov Another example is the photochemical cyclization of 2′,5′-divinyl-1,1′:4′,1″-terphenyl to a tetrahydro-dibenz[a,h]anthracene derivative, which is then dehydrogenated to the fully aromatic system. rsc.org
Chemical Transformations of Related Polycyclic Quinone Systems
The synthesis of this compound can also be achieved through the modification of other polycyclic quinone systems.
A direct method for the preparation of this compound is the oxidation of the parent hydrocarbon, dibenz[a,j]anthracene. researchgate.net This transformation introduces the two ketone functionalities at the 7 and 14 positions, converting the anthracene-like central ring into a quinone system. The specific oxidizing agents and reaction conditions are crucial for achieving a high yield of the desired dione without over-oxidation or side reactions.
Reductive Methodologies for Quinone Moieties
To enhance the efficiency of functionalization, such as hydroxymethylation and alkylation at the β-position of anthraquinones, the substrate is often converted to its leuco form (dihydroanthraquinone) using reducing agents. colab.ws For instance, the reaction of quinizarine with various aldehydes in the presence of sodium dithionite (B78146) (Na₂S₂O₄) and sodium hydroxide (B78521) (NaOH), followed by oxidation of the resulting leuco-semiproducts with hydrogen peroxide, allows for the introduction of substituted moieties. colab.ws In some cases, increasing the reaction temperature and the amount of reducing agent can lead to the reduction of hydroxyalkyl groups to alkyl groups. colab.ws
Transition Metal-Catalyzed Syntheses of this compound Scaffolds
Transition metal catalysis has emerged as a powerful tool for the synthesis of anthracene scaffolds, offering milder reaction conditions and greater efficiency compared to traditional methods. frontiersin.orgnih.gov These modern techniques often lead to cleaner reactions with fewer byproducts. nih.gov A variety of transition metals, including palladium, ruthenium, indium, and zinc, have been employed to facilitate the construction of the this compound core and its analogues. dntb.gov.ua
Palladium-Catalyzed Approaches in this compound Synthesis
Palladium catalysts are highly versatile in the synthesis of complex aromatic systems. Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are fundamental in forming the necessary biaryl and alkynyl bonds for assembling the anthracene framework. nih.gov Palladium-catalyzed domino reactions have also been developed to construct challenging phenanthrene derivatives, which can be precursors or structurally related to dibenzanthracene systems. researchgate.net These reactions can involve a sequence of oxidative homocoupling, cyclization, and oxidation. researchgate.net Furthermore, palladium-catalyzed cascade reactions of 1,7-enynes with hydroxylamines have been utilized to build tricyclic quinolin-2(1H)-one scaffolds, demonstrating the power of this approach in creating complex polycyclic structures. rsc.org
The choice of ligands, such as phosphines and N-heterocyclic carbenes, is crucial for improving the efficiency and selectivity of these palladium-catalyzed reactions. dntb.gov.ua For example, the design of specific ligands like 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos) has enabled the selective monocarbonylation of 1,3-diynes, providing functionalized 1,3-enynes that are valuable building blocks in organic synthesis. nih.gov
A plausible mechanism for some palladium-catalyzed functionalizations involves the oxidative insertion of an electrophile into a Pd(0) catalyst, followed by decarbonylation, transmetalation with the anthraquinone (B42736) moiety, and finally, reductive elimination to form the desired product. colab.ws
Ruthenium-Catalyzed Methodologies for this compound Analogues
Ruthenium catalysts have also found application in the synthesis of anthracene-based structures. dntb.gov.ua While specific examples for the direct synthesis of this compound are less common in the provided context, the general utility of ruthenium in catalyzing annulation and cyclization reactions points to its potential in constructing such polycyclic aromatic quinones.
Indium-Catalyzed Cyclocondensation in this compound Formation
Indium catalysts are utilized in various organic transformations, including the synthesis of anthracene scaffolds. dntb.gov.ua Their application in cyclocondensation reactions offers a pathway to construct the this compound framework.
Zinc-Catalyzed Reactions towards this compound Derivatives
Zinc catalysts have been employed in the synthesis of substituted anthracenes. dntb.gov.ua These reactions contribute to the diverse toolkit available for creating functionalized this compound derivatives.
Regioselective Functionalization and Derivatization Strategies for this compound
The functionalization of the this compound core is crucial for tuning its electronic and physical properties. Regioselective strategies allow for the precise introduction of various functional groups at specific positions on the aromatic scaffold.
One notable method is the Marschalk reaction, where the hydroxymethylation and alkylation of anthraquinones containing hydroxy or amino groups are facilitated by converting the substrate to its leuco form. colab.ws This approach increases the efficiency of introducing substituents at the β-position. colab.ws
Direct oxidative nucleophilic substitution of hydrogen (ONSH) is another strategy. For instance, quinizarine derivatives can react with C-nucleophiles at the β-position. colab.ws The reaction of 1,4-dihydroxy-2-nitroanthracene-9,10-dione (B3838111) with acetoacetic ester is an example of this, although it may proceed with low yield. colab.ws An alternative, more efficient mechanism is vicarious nucleophilic substitution (VNS), which can be achieved by using a modified nucleophile, such as a 2-chloro derivative of acetoacetic ester. colab.ws
Mechanistic Elucidation in Synthetic Pathways of this compound
The formation of this compound can be approached through several synthetic strategies, primarily involving the construction of the core dibenzo[a,j]anthracene skeleton followed by oxidation, or through cyclization reactions that directly yield the dione structure. The elucidation of the precise mechanisms often relies on a combination of experimental evidence, kinetic studies, and computational modeling.
One of the most plausible and historically significant methods for constructing the core structure of polycyclic quinones is the Friedel-Crafts acylation , followed by intramolecular cyclization. In the context of this compound, this would likely involve the reaction of two equivalents of a naphthalene (B1677914) derivative with a suitable bis-acylating agent or a two-step process involving sequential acylations and cyclizations.
A key reaction in this context is the acylation of naphthalene with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism of the Friedel-Crafts acylation is a well-established example of electrophilic aromatic substitution.
Mechanism of Friedel-Crafts Acylation:
Generation of the Acylium Ion: The first step involves the reaction of the acylating agent (e.g., an acid anhydride or acyl chloride) with the Lewis acid catalyst. In the case of phthalic anhydride, the Lewis acid coordinates to one of the carbonyl oxygens, rendering the adjacent carbonyl carbon highly electrophilic. This complex can then rearrange to form a resonance-stabilized acylium ion. rsc.org
Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the naphthalene ring and forms a carbocation intermediate known as a sigma complex or arenium ion. The position of the attack on the naphthalene ring (α or β) is influenced by both electronic and steric factors. rsc.org
Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ formed in the initial step, removes a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the naphthalene ring and regenerates the Lewis acid catalyst. rsc.org
Following the initial acylation, a subsequent intramolecular Friedel-Crafts reaction or a similar cyclization process is required to form the fused ring system of this compound. The exact mechanism of this cyclization can be complex and may proceed through several intermediates.
Another powerful strategy for the construction of the dibenzo[a,j]anthracene framework is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. While direct synthesis of the dione via a Diels-Alder reaction is less common, the construction of the hydrocarbon precursor followed by oxidation is a viable pathway.
The final step in many synthetic routes to this compound is the oxidation of the corresponding hydrocarbon, Dibenz[a,j]anthracene. Various oxidizing agents can be employed for this transformation, with chromium-based reagents being particularly effective for the oxidation of PAHs to their corresponding quinones.
Mechanism of Chromic Acid Oxidation:
The oxidation of polycyclic aromatic hydrocarbons like anthracene and its isomers with chromic acid (often generated in situ from chromium trioxide, CrO₃, in acetic acid or sulfuric acid) is a complex process that can involve both ionic and radical pathways. quora.com While a definitive, universally agreed-upon mechanism for all substrates is elusive, the general steps are understood to involve:
Initial Attack: The reaction is believed to be initiated by an attack of the chromic acid species on the electron-rich regions of the PAH. For anthracenes, the most reactive sites are typically the meso-positions (C9 and C10 in anthracene).
Intermediate Formation: This initial interaction can lead to the formation of various intermediates, including chromate (B82759) esters or radical cations. The exact nature of these intermediates is highly dependent on the reaction conditions. quora.comchemistnotes.comrsc.org
Oxidation to Dione: Subsequent steps involve the loss of protons and further oxidation to yield the stable dione structure. The process is a multi-electron oxidation, with the chromium species being reduced from Cr(VI) to lower oxidation states. chemistnotes.comrsc.org
The table below summarizes key mechanistic steps and intermediates in the plausible synthetic pathways to this compound.
| Reaction Type | Key Mechanistic Steps | Proposed Intermediates |
| Friedel-Crafts Acylation/Cyclization | 1. Generation of acylium ion from phthalic anhydride and Lewis acid.2. Electrophilic attack by the acylium ion on the naphthalene ring.3. Restoration of aromaticity via deprotonation.4. Intramolecular cyclization to form the fused ring system. | Acylium ion, Sigma complex (Arenium ion), Benzoylnaphthoic acid derivative |
| Diels-Alder Reaction/Oxidation | 1. [4+2] Cycloaddition between a diene and a dienophile to form the core polycyclic framework.2. Aromatization of the cycloadduct.3. Oxidation of the resulting dibenz[a,j]anthracene. | Diels-Alder adduct, Tetrahydrodibenz[a,j]anthracene |
| Oxidation of Dibenz[a,j]anthracene | 1. Attack of the oxidizing agent (e.g., chromic acid) on the electron-rich meso-positions.2. Formation of intermediate species (e.g., chromate esters, radical cations).3. Stepwise oxidation and deprotonation to form the dione. | Radical cation, Chromate ester |
Advanced Structural Characterization and Conformational Analysis of Dibenz A,j Anthracene 7,14 Dione Systems
Single-Crystal X-ray Diffraction Studies of Dibenz[a,j]anthracene-7,14-dione and its Derivatives
A comprehensive search for single-crystal X-ray diffraction studies on this compound did not yield specific crystallographic data. Consequently, a detailed, experimentally-derived analysis of its molecular packing, intermolecular interactions such as π-π stacking, and its conformational rigidity is not available in the current body of scientific literature. While studies exist for the parent hydrocarbon, Dibenz[a,j]anthracene (B1218775), and its derivatives, this information cannot be directly extrapolated to the dione (B5365651). For instance, a 2023 study on butterfly-shaped Dibenz[a,j]anthracene derivatives provided detailed X-ray crystal structures, revealing edge-to-face C–H···π and π···π contacts, but this was not for the 7,14-dione. nih.gov
Analysis of Molecular Packing and Intermolecular Interactions (e.g., π-π stacking)
Without crystal structure data for this compound, a specific analysis of its solid-state packing and the nature of its intermolecular forces remains speculative.
Examination of Conformational Rigidity and Flexibility in this compound Systems
The conformational properties of this compound have not been experimentally detailed. The large, fused aromatic system suggests a high degree of rigidity, but specific data on bond angles and dihedral angles from crystal structures are needed for a definitive analysis.
High-Resolution Spectroscopic Probing of this compound Molecular Structure
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characteristics in this compound
Specific Fourier-Transform Infrared (FTIR) and Raman spectroscopic analyses with detailed peak assignments for this compound could not be located in the reviewed literature. General principles of vibrational spectroscopy are well-established for identifying functional groups like the carbonyl (C=O) groups present in the dione structure, but a dedicated study on this specific molecule is not publicly documented. nih.gov
Computational Chemistry and Theoretical Modeling of Dibenz A,j Anthracene 7,14 Dione
Quantum Chemical Calculations for Dibenz[a,j]anthracene-7,14-dione
Quantum chemical calculations offer a powerful framework for understanding the electronic structure and predicting the spectroscopic behavior of this compound. Among the various methods, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used for their balance of accuracy and computational efficiency. researchgate.netresearchgate.net
DFT is a computational method used to investigate the electronic structure (principally the ground state) of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse in computational chemistry for optimizing molecular geometries and calculating a wide array of properties from the ground state electron density.
The electronic structure of a molecule dictates its chemical reactivity and photophysical properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's excitability and chemical stability. researchgate.net
For this compound, the HOMO is typically distributed over the electron-rich aromatic rings, while the LUMO is often localized on the electron-withdrawing quinone moiety. This spatial separation is characteristic of a molecule with intramolecular charge-transfer (ICT) character. The HOMO-LUMO gap is a primary determinant of the molecule's color and redox properties. A smaller gap generally corresponds to absorption at longer wavelengths (a shift towards the red end of the spectrum).
Table 1: Illustrative Frontier Orbital Energies for a Polycyclic Aromatic Quinone System This table presents typical data obtained from DFT calculations for compounds structurally similar to this compound. Actual values require specific calculations.
| Molecular Orbital | Energy (eV) | Primary Character |
|---|---|---|
| LUMO+1 | -2.15 | π* (aromatic rings) |
| LUMO | -3.50 | π* (quinone C=O groups) |
| HOMO | -6.20 | π (aromatic rings) |
| HOMO-1 | -6.85 | π (aromatic rings) |
| HOMO-LUMO Gap | 2.70 | - |
Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely show that the terminal benzene (B151609) rings retain high aromatic character, while the central quinoid ring exhibits non-aromatic or even anti-aromatic characteristics. This disruption of the π-system by the dione (B5365651) functionality is critical to the molecule's electronic and chemical properties, distinguishing it from its parent hydrocarbon, Dibenz[a,j]anthracene (B1218775). nih.gov
While the neutral this compound molecule is a closed-shell system (with all electrons paired), its radical ions (anion or cation) are open-shell species with an unpaired electron. DFT calculations can be performed on these open-shell analogues to determine the spin density distribution.
Spin density analysis maps the spatial distribution of the unpaired electron across the molecule. In the radical anion of this compound, formed by the addition of an electron, the spin density is expected to be concentrated primarily on the electron-accepting quinone unit, specifically on the oxygen and carbonyl carbon atoms. Conversely, in the radical cation, the spin density would likely be delocalized over the electron-donating aromatic rings. This analysis is vital for understanding the reactivity of these radical species and their behavior in electron transfer processes.
To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for this purpose, as it can accurately predict the outcomes of electronic spectroscopy. researchgate.netrsc.org
TD-DFT calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of photons. rsc.org The strength of each electronic transition is given by its oscillator strength. By calculating the energies and oscillator strengths for the lowest several excited states, one can construct a theoretical UV-Visible absorption spectrum.
For this compound, the spectrum is expected to feature strong π-π* transitions at higher energies (in the UV region) and weaker n-π* or intramolecular charge-transfer (ICT) transitions at lower energies (in the visible region). The ICT transitions, involving the promotion of an electron from the HOMO (on the aromatic rings) to the LUMO (on the quinone part), are responsible for the molecule's color.
Furthermore, by optimizing the geometry of the first excited state (S₁), TD-DFT can be used to predict the fluorescence emission spectrum. The energy difference between the S₁ and the ground state (S₀) at the relaxed excited-state geometry corresponds to the emitted photon's energy. This allows for the theoretical determination of emission wavelengths and the Stokes shift (the difference between the absorption and emission maxima).
Table 2: Representative TD-DFT Output for Predicting UV-Vis Absorption This table illustrates the kind of data generated by a TD-DFT calculation for a molecule like this compound. It shows the calculated wavelength, the strength of the transition (oscillator strength), and the main orbital contributions.
| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Contribution(s) | Transition Character |
|---|---|---|---|---|
| S₁ | 459 | 0.08 | HOMO → LUMO (95%) | n-π* / ICT |
| S₂ | 385 | 0.02 | HOMO-1 → LUMO (88%) | π-π |
| S₃ | 350 | 0.45 | HOMO → LUMO+1 (92%) | π-π |
| S₄ | 335 | 0.52 | HOMO-2 → LUMO (75%) | π-π* |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties of this compound
Elucidation of Excited State Dynamics in this compound
The photophysical behavior of this compound is governed by the dynamics of its electronic excited states. While direct computational studies on the excited state dynamics of this specific dione are not extensively documented, insights can be drawn from theoretical investigations of its parent aromatic core, anthracene (B1667546), and related polycyclic aromatic systems.
Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay, are dictated by the nature of these excited states and the couplings between them. For anthracene, computational studies have revealed complex excited state dynamics, including instances of excited state aromaticity reversals and unconventional pathways for its formation from radical precursors that proceed through triplet excited states. nih.govrsc.org
For this compound, the presence of the two carbonyl (C=O) groups is expected to significantly influence its excited state landscape compared to the parent hydrocarbon. These groups introduce n-π* transitions, which are typically lower in energy than the π-π* transitions of the aromatic rings. The interplay between these n-π* and π-π* excited states is crucial in determining the molecule's photophysical properties. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are essential to predict the energies of these states and the probabilities of transitions between them. The character of the lowest excited singlet state (S1) and triplet state (T1) would determine the fluorescence and phosphorescence characteristics, respectively. The potential for intersystem crossing (ISC) from the singlet to the triplet manifold, often enhanced by the presence of carbonyl groups, is a key aspect that can be elucidated through computational modeling of spin-orbit couplings.
Molecular Dynamics Simulations for Conformational Dynamics of this compound
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of molecules over time. For a relatively rigid structure like this compound, MD simulations can reveal subtle conformational changes, such as out-of-plane vibrations of the aromatic rings and movements of the carbonyl groups.
For an isolated this compound molecule, MD simulations would likely show a largely planar and rigid structure at standard temperatures. However, in different environments, such as in solution or in the solid state, intermolecular interactions can induce minor conformational distortions. These simulations can provide data on bond length and angle fluctuations, which are important for understanding the molecule's stability and reactivity.
Theoretical Investigations of Reaction Mechanisms and Pathways for this compound Synthesis and Transformations
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, allowing for the exploration of transition states and reaction intermediates that are often transient and difficult to detect experimentally. The synthesis of complex PAHs like this compound can proceed through various pathways, and theoretical investigations can help to elucidate the most favorable routes.
A plausible synthetic approach for related dibenzo[a,h]anthracene-diones involves a multicomponent reaction catalyzed by Indium(III) chloride (InCl₃) under solvent-free conditions. researchgate.net This reaction utilizes 2-hydroxy-1,4-naphthoquinone, β-naphthol, and various aromatic aldehydes to construct the complex ring system. researchgate.net Theoretical calculations can model the key steps of this reaction, including the formation of intermediates and the energetics of the transition states, to explain the observed regioselectivity and reaction yields.
Another established method for synthesizing related structures, such as 14-aryl-14H-dibenzo[a,j]xanthenes, employs a one-pot condensation of β-naphthol with aryl aldehydes, catalyzed by niobium pentachloride (NbCl₅). rsc.org The proposed mechanism for this type of reaction, which can be investigated computationally, likely involves the formation of an ortho-quinone methide intermediate followed by cyclization and dehydration steps.
Transformations of the this compound core can also be studied theoretically. For instance, the reduction of the dione to the corresponding dihydrodiol is a key metabolic transformation for the parent Dibenz[a,j]anthracene. Computational modeling can provide insights into the stereochemistry of these transformations and the stability of the resulting products.
Prediction of Charge Transport Properties in this compound Materials
The prediction of charge transport properties is crucial for evaluating the potential of organic molecules in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For materials based on this compound, computational methods can estimate key parameters that govern charge mobility.
The charge transport in organic semiconductors is typically described by a hopping mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is highly dependent on the electronic coupling between molecules (transfer integral) and the reorganization energy associated with the charge transfer.
Key Parameters for Charge Transport:
| Parameter | Description | Relevance to this compound |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the ability to donate or accept electrons. | The energy levels of HOMO and LUMO will dictate the hole and electron injection properties, respectively. The presence of electron-withdrawing carbonyl groups is expected to lower both HOMO and LUMO energies compared to the parent hydrocarbon. |
| Reorganization Energy (λ) | The energy required to relax the geometry of a molecule after it has gained or lost an electron. A lower reorganization energy generally leads to higher charge mobility. | Computational methods can calculate the internal reorganization energy, which has contributions from the neutral and charged states of the molecule. A rigid structure like this compound is expected to have a relatively low reorganization energy. |
| Transfer Integral (t) | A measure of the electronic coupling between adjacent molecules in the solid state, which is highly sensitive to their relative orientation and distance (π-π stacking). | Predicting the crystal packing of this compound is essential for calculating the transfer integral. Different packing motifs (e.g., herringbone vs. π-stacked) will result in vastly different charge transport characteristics. |
While specific charge transport calculations for this compound are not widely reported, studies on other anthracene derivatives show that chemical modifications and the resulting solid-state packing are critical. Theoretical investigations can screen different substitution patterns on the this compound core to optimize its charge transport properties for specific applications.
Electrochemical Behavior of Dibenz A,j Anthracene 7,14 Dione and Its Derivatives
Cyclic Voltammetry Studies of Dibenz[a,j]anthracene-7,14-dione
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a chemical species. It provides critical information about the potentials at which oxidation and reduction events occur and the stability of the resulting charged species.
Reversible Redox Processes and Potentials of this compound
No specific experimental data from cyclic voltammetry studies on this compound, including its reversible redox processes and corresponding potentials, could be located. Such data would be essential for understanding its electron-accepting and -donating capabilities.
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels in this compound Systems
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that govern the electronic and optical properties of a molecule. These values are often estimated from the onset potentials of oxidation and reduction waves in cyclic voltammograms. In the absence of such experimental data for this compound, its HOMO and LUMO energy levels remain undetermined from an experimental electrochemical standpoint. While computational methods can provide theoretical estimates, these have not been found in the context of validating experimental results for this specific compound.
Electron Transport Properties and Redox Stability of this compound in Materials
The extended π-conjugated system of this compound suggests potential utility in organic electronic materials, where efficient electron transport and stable redox states are paramount. However, there is a lack of published research investigating these properties. Studies on other anthracene (B1667546) derivatives have shown that their charge transport characteristics are highly dependent on molecular packing and substitution patterns. Without specific studies on this compound, its performance as an electron-transporting or hole-transporting material is unknown. Similarly, its redox stability, which is critical for the long-term operational lifetime of electronic devices, has not been documented.
Mechanistic Aspects of Electrochemical Sensing with this compound Components
The quinone moieties within the this compound structure are known to be electrochemically active and can, in principle, participate in interactions with analytes, forming the basis for an electrochemical sensor. However, no literature detailing the application or mechanistic investigation of this compound in electrochemical sensing has been found. Research in this area would typically involve studying the changes in the electrochemical response of the compound upon introduction of a target analyte.
Chemical Reactivity and Transformation Pathways of Dibenz A,j Anthracene 7,14 Dione
Reactions of the Quinone Moiety in Dibenz[a,j]anthracene-7,14-dione
The quinone structure within this compound is a key center of reactivity, susceptible to both reduction and nucleophilic attack.
The dione (B5365651) functionality of this compound can undergo reduction to form the corresponding hydroquinone (B1673460). This transformation is a characteristic reaction of quinones and is fundamental to their role in various chemical and biological processes. The reduction potential of the quinone is influenced by the extended aromatic system to which it is fused.
Common reducing agents can be employed for this transformation. The resulting hydroquinone can be re-oxidized back to the quinone, establishing a redox equilibrium. The specifics of the reduction reaction, including the choice of reducing agent and reaction conditions, can influence the yield and stability of the resulting hydroquinone.
The electrophilic carbon atoms of the quinone moiety in this compound are susceptible to attack by nucleophiles. This can lead to the formation of addition products. The regioselectivity of such attacks is influenced by both electronic and steric factors within the molecule. The extended polycyclic aromatic framework can delocalize electron density, affecting the electrophilicity of the quinone carbons.
Electrophilic Aromatic Substitution Reactions on the this compound Core
The aromatic rings of the this compound core can undergo electrophilic aromatic substitution (EAS) reactions. youtube.com The inherent reactivity of different positions on the anthracene (B1667546) skeleton towards electrophiles varies. rsc.org For anthracene itself, the 9 and 10 positions are the most reactive. researchgate.net However, the presence of the dione functionality deactivates the aromatic system towards electrophilic attack due to its electron-withdrawing nature.
Despite this deactivation, under appropriate conditions, EAS reactions such as nitration, halogenation, and sulfonation can be achieved. The directing effects of the quinone moiety and any existing substituents on the aromatic rings will determine the position of substitution. For instance, electron-donating groups on the terminal rings can direct electrophilic attack to those rings. researchgate.net
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted this compound |
| Sulfonation | SO₃, H₂SO₄ | Sulfonated this compound |
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
Pericyclic Reactions of this compound (e.g., further cycloadditions)
The aromatic system of this compound can potentially participate in pericyclic reactions, most notably Diels-Alder cycloadditions. Anthracene and its derivatives are well-known dienes in [4+2] cycloaddition reactions, typically reacting at the 9,10-positions of the central ring. nih.gov The dienophilic character of the quinone moiety itself can also come into play.
The feasibility and regioselectivity of such cycloadditions depend on the specific dienophile used and the reaction conditions. Electron-withdrawing groups on the dienophile generally enhance the reaction rate. The aromatic stabilization energy of the resulting cycloadduct is a significant driving factor. researchgate.net Research has shown that appropriate substitution on the terminal rings of anthracene derivatives can influence the regioselectivity of Diels-Alder reactions. nih.gov
Functional Group Interconversions on Substituted Dibenz[a,j]anthracene-7,14-diones
Once substituents are introduced onto the this compound core, a wide array of functional group interconversions becomes possible. These transformations allow for the synthesis of a diverse range of derivatives with tailored properties.
For example, a nitro group introduced via electrophilic aromatic substitution can be reduced to an amino group. This amino group can then be further modified through diazotization followed by substitution, opening up pathways to a variety of other functionalities. Similarly, halogen substituents can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds and introduce complex substituents.
| Initial Functional Group | Reagents/Reaction | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C or Sn, HCl | Amino (-NH₂) |
| Bromo (-Br) | Organoboron reagent, Pd catalyst | Aryl or Alkyl group |
| Hydroxyl (-OH) | Alkyl halide, base | Ether (-OR) |
Table 2: Examples of Functional Group Interconversions
Applications and Potential in Advanced Materials Science
Organic Electronics and Optoelectronics Based on Dibenz[a,j]anthracene-7,14-dione
The unique molecular structure of this compound makes it a compelling candidate for use in a variety of organic electronic and optoelectronic devices. Its large, aromatic core facilitates intermolecular π-π stacking, which is essential for efficient charge transport in organic semiconductors.
While specific research on the direct application of this compound in Organic Field-Effect Transistors (OFETs) is limited, the broader class of anthracene (B1667546) derivatives has shown significant promise. The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor used. The planar structure of anthracene-based molecules promotes ordered packing in thin films, which is conducive to high mobility. Theoretical studies on related anthracene derivatives suggest that chemical modifications can significantly influence their charge transport properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the frontier molecular orbital energy levels, impacting charge injection and transport.
Table 1: Performance of OFETs Based on Anthracene Derivatives
| Derivative | Mobility (cm²/Vs) | On/Off Ratio |
|---|
Further research is required to synthesize and characterize this compound-based OFETs to populate this data.
Table 2: Performance of OLEDs Incorporating Anthracene Chromophores
| Chromophore | Max. Emission (nm) | External Quantum Efficiency (%) | Luminance (cd/m²) |
|---|
Fabrication and characterization of OLEDs with this compound as the emissive layer are needed to determine its specific performance metrics.
In the realm of Organic Photovoltaics (OPVs), materials with strong light absorption in the solar spectrum and efficient charge separation and transport are sought after. The extended conjugation of this compound suggests it could function as a donor or acceptor material in a bulk heterojunction solar cell. The performance of OPVs is primarily judged by their power conversion efficiency (PCE). The design of novel donor-acceptor systems based on functionalized this compound could lead to advancements in this field.
Table 3: Performance of OPVs with Anthracene-Based Components
| Donor/Acceptor System | Power Conversion Efficiency (%) |
|---|
Exploration of this compound in OPV device architectures is necessary to evaluate its potential.
Chemical Sensing and Fluorescent Probes Utilizing this compound
The fluorescent properties of anthracene derivatives make them excellent candidates for the development of chemical sensors and probes. The emission of these molecules can be sensitive to their local environment, allowing for the detection of various analytes, including metal ions and nitroaromatic compounds. nih.gov For instance, an anthracene-based fluorescent probe integrated with a thiophene moiety has shown selective and sensitive detection of Chromium (III) ions. nih.gov The dione (B5365651) functionality in this compound could serve as a binding site for specific analytes, leading to a measurable change in its fluorescence, a mechanism known as "turn-on" or "turn-off" sensing.
Photoactive Materials and Energy Conversion Based on this compound Structures
The ability of this compound to absorb light and participate in photo-induced electron transfer processes makes it a promising component for photoactive materials and energy conversion systems. Anthracene-based systems have been investigated for photo-induced proton-coupled electron transfer (PCET). rsc.org Such processes are fundamental to many energy conversion schemes, including artificial photosynthesis and photocatalysis. The specific electronic structure of the dione derivative could be harnessed to design materials with tailored photo-redox properties.
Supramolecular Materials and Assemblies Featuring this compound Units
Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional materials. The planar and aromatic nature of this compound makes it an ideal building block for constructing self-assembled structures such as nanofibers, vesicles, and liquid crystals. The synthesis of macrocycles based on functionalized dibenz[a,j]anthracene (B1218775) has been reported, demonstrating the potential for creating ordered J-aggregates. These organized assemblies can exhibit unique collective properties that are different from the individual molecules, with potential applications in areas such as light-harvesting and electronics.
Interactions with Biological Systems: Theoretical and Mechanistic Insights
Computational Docking Studies with Biomolecules for Dibenz[a,j]anthracene-7,14-dione
No information available.
Evaluation of Binding Energies and Interaction Types of this compound
No information available.
Prediction of Molecular Interactions with Specific Enzymes (e.g., 5α-reductase, aldosterone (B195564) synthase)
No information available.
Until further research is conducted and published, a detailed and evidence-based article on the computational and mechanistic biological interactions of this compound cannot be provided.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Dibenz[a,j]anthracene-7,14-dione derivatives?
- Methodological Answer : Synthesis typically involves photochemical oxidative cyclisation of stilbenes or stilbenoids, as demonstrated in the Mallory reaction. Key steps include functionalizing dibenz[a,j]anthracene building blocks and employing Glaser coupling under high-dilution conditions for macrocycle formation. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Data Reference : For example, synthesis of J-aggregating macrocycles achieved 92% luminescence quantum efficiency after solvent-saturated annealing .
Q. How can ligand-protein interactions of this compound be evaluated computationally?
- Methodological Answer : Use molecular docking software (e.g., DockingServer) with protein models (e.g., PDB IDs 4fdh or 7bw1) to predict binding energies and interaction types. Pharmacokinetic parameters (e.g., absorption, metabolism) can be modeled using SwissADME, while toxicity profiles are assessed via GUSAR software .
- Data Reference : Theoretical studies on dibenzo derivatives showed distinct binding affinities to androgen receptors and 5α-reductase, with energy values varying by substituent groups .
Q. What analytical techniques are suitable for characterizing this compound degradation products in environmental samples?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) with soil texture analysis to track photodegradation byproducts like benzo[a]anthracene-7,12-dione. Fine-textured soils (e.g., Regosol) exhibit faster metabolite formation under increased light intensity and temperature .
- Data Reference : Benzo[a]anthracene-7,12-dione detection occurred after 2–3 days in Regosol and Arenosol soils, respectively .
Advanced Research Questions
Q. How do molecular geometry and ring-angle distortions influence this compound reactivity?
- Methodological Answer : Optimize geometries using B3LYP/6-31G(d) computational methods to calculate inter-ring angles. For example, carbocation derivatives of dibenzanthracenes exhibit angles ranging from 5.1° to 80°, which correlate with steric strain and electrophilic reactivity .
- Data Reference : In HEDHCBAH structures, 2aH+ and 2bH+ angles were 75.43° and 18°, respectively, influencing reaction pathways .
Q. What mechanisms underlie this compound-induced DNA damage in carcinogenesis studies?
- Methodological Answer : Investigate DNA adduct formation via LC-MS/MS and assess activation of Tp53-dependent/independent apoptosis pathways. Use isotopic labeling (e.g., Dibenz[a,h]anthracene-d14) to track metabolite incorporation into DNA .
- Data Reference : Dibenz[a,h]anthracene (structurally analogous) forms DNA adducts linked to cell cycle arrest and apoptosis in vitro .
Q. How can conflicting data on this compound toxicity be resolved across different experimental models?
- Methodological Answer : Perform meta-analysis comparing in silico (GUSAR), in vitro (Ames test), and in vivo (rodent bioassay) data. Control for variables like solvent purity (e.g., 99.993% dichloromethane in mixtures) and exposure routes (dermal vs. subcutaneous) .
- Data Reference : Earlier studies reported limited carcinogenicity in mice, but recent bioassays highlight route-dependent toxicity disparities .
Q. What strategies optimize J-aggregate formation in this compound-based macrocycles for optoelectronic applications?
- Methodological Answer : Adjust annealing conditions (solvent-saturated atmosphere) and measure aggregation via UV-Vis and fluorescence spectroscopy. Narrowed emission linewidths (<20 nm) and minimal Stokes shifts (<10 nm) indicate successful J-aggregation .
- Data Reference : Annealed macrocycles achieved λem at 480 nm with 92% quantum efficiency, outperforming non-annealed samples .
Data Contradiction Analysis
Q. Why do soil studies show variable this compound degradation rates despite identical climate conditions?
- Resolution : Soil texture and organic content critically influence degradation. For instance, sandy Arenosol soils delay metabolite formation compared to clay-rich Regosol due to reduced adsorption capacity .
- Recommendation : Normalize soil organic matter (SOM) content in experiments and use <sup>13</sup>C-labeled tracers to differentiate biotic/abiotic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
